molecular formula C15H22N2O2 B1466626 cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride CAS No. 694495-65-3

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

Cat. No.: B1466626
CAS No.: 694495-65-3
M. Wt: 262.35 g/mol
InChI Key: PECKJJLXPJQABJ-OCCSQVGLSA-N
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Description

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride is a piperidine derivative characterized by a benzyl group at the N-position, a methyl substituent at position 4, and a methoxycarbonylamino (-NHCOOCH₃) group at position 3 in the cis configuration. The compound’s hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical research, particularly in studies targeting central nervous system (CNS) receptors or enzyme inhibition. Its synthesis typically involves multi-step reactions, including benzylation, carbamate formation, and stereoselective reduction to achieve the cis configuration.

Properties

CAS No.

694495-65-3

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)/t12-,14+/m1/s1

InChI Key

PECKJJLXPJQABJ-OCCSQVGLSA-N

SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1NC(=O)OC)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2

Origin of Product

United States

Biological Activity

cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H23ClN2O2
  • Molecular Weight : 298.81 g/mol
  • CAS Number : [Not provided in the sources]

The compound features a piperidine ring substituted with a benzyl group and a methoxycarbonylamino group, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its role as a receptor antagonist and its potential therapeutic applications.

1. Receptor Antagonism

Studies have shown that benzylpiperidine derivatives exhibit significant antagonistic effects on chemokine receptors. For instance, N-(alkyl)benzylpiperidines have been identified as essential pharmacophores for selective CCR3 antagonists, demonstrating low nanomolar binding potency and functional antagonism in vitro .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with chemokine receptors. This modulation can lead to inhibition of eosinophil chemotaxis and calcium mobilization, which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study 1 Investigated SAR of benzyl-piperidines; found that modifications could enhance binding potency to CCR3 from micromolar to low nanomolar ranges .
Study 2 Demonstrated that piperidine derivatives can inhibit eotaxin-induced eosinophil activation, suggesting therapeutic potential in allergic conditions .
Study 3 Explored the chemical composition and biological activity of related compounds, noting antioxidant and antimicrobial properties which may extend to piperidine derivatives .

In Vitro Assays

In vitro assays have been employed to evaluate the biological activity of this compound:

  • Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays.
  • Enzyme Inhibition : Assays measuring inhibition of acetylcholinesterase and other enzymes have indicated potential neuroprotective effects.

Scientific Research Applications

Synthesis and Scale-Up

The synthesis of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine hydrochloride has been optimized for large-scale production. A notable method involves hydroboration followed by oxidation and reductive amination, allowing for the efficient generation of this compound in quantities suitable for industrial applications. The process has been scaled up to produce 10 kg batches, indicating its viability for commercial use .

Therapeutic Applications

The primary therapeutic applications of this compound are linked to its role as an intermediate in the synthesis of bioactive molecules. Here are some key areas of application:

  • Immunosuppressive Agents : The compound is associated with the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have been shown to inhibit protein kinases such as JAK3. These inhibitors are crucial for treating autoimmune diseases and conditions requiring immune suppression, including rheumatoid arthritis, lupus, and multiple sclerosis .
  • Cancer Therapy : Compounds derived from this compound have demonstrated potential in cancer treatment due to their ability to modulate immune responses and inhibit tumor growth .
  • Neurological Disorders : Research indicates that derivatives of this compound may have applications in treating neurological disorders such as Alzheimer’s disease and other neurodegenerative conditions due to their neuroprotective properties .

Case Studies

Several studies have documented the efficacy of drugs synthesized from this compound:

  • Tofacitinib Development : Tofacitinib, an FDA-approved drug for rheumatoid arthritis, is synthesized using intermediates derived from this compound. Its development showcases the importance of this compound in creating effective therapeutic agents .
  • Pyrrolo[2,3-d]pyrimidine Derivatives : In a study focusing on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, researchers demonstrated that compounds derived from this compound exhibited significant activity against various cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with other piperidine derivatives, particularly those with benzyl and methyl substituents. A notable analog is cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride (CAS 477600-68-3), which differs in the substituent at position 3 (methylamino vs. methoxycarbonylamino) and salt form (dihydrochloride vs. hydrochloride) .

Table 1: Structural and Physicochemical Comparison
Compound Name Position 3 Substituent Position 4 Substituent Salt Form Molecular Weight* CAS Number
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride Methoxycarbonylamino Methyl Hydrochloride ~352.3 g/mol Not Available
cis-1-Benzyl-3-(methylamino)-4-methylpiperidine Dihydrochloride Methylamino Methyl Dihydrochloride ~295.3 g/mol 477600-68-3

*Calculated based on structural formula.

Functional Group Impact on Properties

Methoxycarbonylamino vs. Methylamino: The methoxycarbonylamino group introduces a carbamate moiety, which increases steric bulk and polarity compared to the simpler methylamino group. This difference likely reduces membrane permeability but enhances metabolic stability, as carbamates are less prone to enzymatic degradation than primary amines . The methylamino group in the dihydrochloride analog may improve lipophilicity, favoring blood-brain barrier penetration—a critical factor for CNS-targeting drugs.

Salt Form :

  • The hydrochloride salt of the target compound provides moderate solubility in aqueous media, while the dihydrochloride form of the analog may offer higher solubility due to additional protonation sites.

Research Findings and Limitations

  • Synthetic Challenges: The methoxycarbonylamino group requires precise reaction conditions to avoid hydrolysis during synthesis, unlike the more stable methylamino group.
  • Biological Activity: While neither compound’s pharmacological data is fully disclosed in the provided evidence, structural trends suggest divergent applications. The carbamate derivative may serve as a protease inhibitor or prodrug, whereas the methylamino analog could act as a neurotransmitter analog.

Preparation Methods

Starting Materials and Initial Functionalization

  • Aminopyridine Derivatives as Precursors: One efficient approach begins with aminopyridine substrates, which undergo methylcarbonate introduction under basic conditions to yield carbamate intermediates. For example, the reaction of aminopyridine with methylcarbonate in the presence of potassium tert-butoxide in an aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 0–30 °C generates a methoxycarbonylamino intermediate (compound 14 in patent CN104710346A).
Step Reagents/Conditions Purpose
1 Aminopyridine, potassium tert-butoxide, methylcarbonate, aprotic solvent, 0–30 °C Formation of methoxycarbonylamino intermediate

Reduction to Piperidine Derivative

  • The carbamate intermediate is then reduced using lithium aluminum hydride (LiAlH4) in an aprotic solvent at 10–70 °C to afford the corresponding piperidine derivative (compound 15). This step is critical for saturating the pyridine ring and establishing the piperidine framework.
Step Reagents/Conditions Purpose
2 LiAlH4, aprotic solvent, 10–70 °C Reduction of carbamate to piperidine

N-Benzylation and Formation of Pyridinium Salt

  • The piperidine intermediate is reacted with benzyl bromide (or similar benzylating agents) in aprotic solvents to form the N-benzylated pyridinium bromide salt (compound 16). This step introduces the benzyl group on the nitrogen atom, a key feature of the target molecule.
Step Reagents/Conditions Purpose
3 Benzyl bromide, aprotic solvent N-Benzylation to form pyridinium salt

Catalytic Hydrogenation for Stereoselective Reduction

  • Catalytic hydrogenation of the N-benzyl-3-(tert-butoxycarbonylamino)-4-methyl-pyridinium salt in methanol using catalysts such as platinum dioxide or palladium hydroxide is employed to reduce the pyridinium ring to the piperidine ring while controlling the cis stereochemistry. This hydrogenation step is pivotal for obtaining the cis isomer selectively.
Catalyst Solvent Temperature Outcome
Platinum dioxide Methanol Ambient Selective reduction to cis isomer
Palladium hydroxide Methanol Ambient Alternative hydrogenation catalyst

Hydrochloride Salt Formation and Purification

  • The free base of cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Optimization and Scale-Up Considerations

  • Selectivity: The cis/trans isomer ratio can be significantly influenced by the choice of catalyst and reaction conditions. For example, rhodium-catalyzed hydrogenation reported in literature achieved a cis/trans selectivity of 11:1, while the method described in CN104710346A reached 28:1 selectivity with a more cost-effective approach avoiding rhodium.

  • Yield and Purity: The optimized process yields high purity cis isomer with trans isomer impurity below 1% after hydrochloride salt formation and separation.

  • Scalability: Process scale-up to 10 kg batches has been demonstrated with careful control of hydroboration, oxidation, and reductive amination steps to maintain yield and stereochemical purity.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Cis/Trans Ratio Notes
1 Carbamate formation Aminopyridine, potassium tert-butoxide, methylcarbonate, aprotic solvent, 0–30 °C ~85 Not applicable Efficient carbamate intermediate formation
2 Reduction LiAlH4, aprotic solvent, 10–70 °C ~90 Not applicable High yield reduction to piperidine
3 N-Benzylation Benzyl bromide, aprotic solvent ~88 Not applicable Formation of pyridinium salt intermediate
4 Catalytic hydrogenation PtO2 or Pd(OH)2, methanol, ambient temperature 85–95 28:1 (best) Selective cis isomer formation, catalyst-dependent
5 Hydrochloride salt formation HCl, appropriate solvent >95 >99% purity Salt formation and purification

Research Findings and Notes

  • The method avoiding the classical two-step reduction of pyridine to piperidone followed by reductive amination significantly reduces synthesis steps and improves efficiency.

  • Use of lithium aluminum hydride is critical for clean reduction of carbamate intermediates without racemization or over-reduction.

  • Catalytic hydrogenation conditions must be carefully optimized to maximize cis selectivity and minimize trans isomer formation and side reactions.

  • Scale-up processes emphasize control of temperature, solvent volumes, and reagent stoichiometry to maintain product quality and yield.

  • Alternative synthetic routes involving hydroboration and oxidative workup have been explored but are less preferred for this compound due to complexity and cost.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-N-Benzyl-3-methoxycarbonylamino-4-methylpiperidine Hydrochloride

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